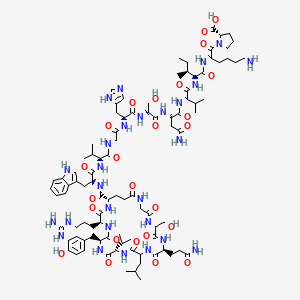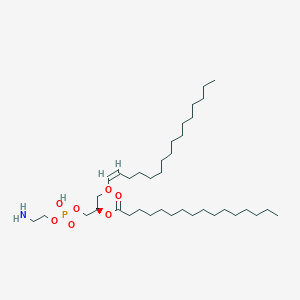
Neoaureothin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La néoaureothin est produite par une série de voies enzymatiques complexes impliquant des synthases de polykétides (PKS). Ces enzymes catalysent l'assemblage de la chaîne polykétide à partir de simples blocs de construction d'acides carboxyliques . La biosynthèse implique de multiples modules, chacun responsable d'une étape spécifique d'élongation de la chaîne, assurant la progression unidirectionnelle de l'assemblage du polykétide .
Méthodes de production industrielle : La production industrielle de néoaureothin implique généralement la fermentation d'espèces de Streptomyces dans des conditions contrôlées. Des techniques d'ingénierie génétique ont été utilisées pour améliorer le rendement et la diversité structurelle de la néoaureothin en manipulant les modules PKS .
Analyse Des Réactions Chimiques
Types de réactions : La néoaureothin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels tels que les chaînes hydroxyle, nitro et polyène .
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la néoaureothin.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés pour réduire le groupe nitro en une amine.
Substitution : Des réactions d'halogénation peuvent être réalisées en utilisant des réactifs tels que le brome ou le chlore dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la néoaureothin avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .
4. Applications de la recherche scientifique
Médecine : Elle présente des activités antifongiques, antivirales et cytotoxiques prometteuses, ce qui en fait un candidat potentiel pour le développement de médicaments.
Industrie : Les caractéristiques structurelles uniques du composé et ses activités biologiques ont conduit à son exploration dans le développement de nouveaux agents antimicrobiens.
5. Mécanisme d'action
La néoaureothin exerce ses effets par l'interaction avec diverses cibles et voies moléculaires. Elle agit comme un antagoniste du récepteur des androgènes, inhibant la liaison de la dihydrotestostérone aux récepteurs des androgènes. De plus, elle perturbe l'accumulation de l'ARN viral, inhibant ainsi la production de nouvelles particules virales. Le mécanisme d'action du composé implique des interactions complexes avec les processus cellulaires, contribuant à ses diverses activités biologiques.
Applications De Recherche Scientifique
Medicine: It exhibits promising antifungal, antiviral, and cytotoxic activities, making it a potential candidate for drug development.
Industry: The compound’s unique structural features and biological activities have led to its exploration in the development of new antimicrobial agents.
Mécanisme D'action
Neoaureothin exerts its effects through interaction with various molecular targets and pathways. It acts as an androgen receptor antagonist, inhibiting the binding of dihydrotestosterone to androgen receptors. Additionally, it disrupts the accumulation of viral RNA, thereby inhibiting the production of new viral particles. The compound’s mechanism of action involves complex interactions with cellular processes, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
La néoaureothin est structurellement et fonctionnellement liée à plusieurs autres composés polykétides :
Auréothine : Partage une voie biosynthétique similaire et présente des propriétés antifongiques et insecticides.
Alloaureothin : Un analogue structurel avec des activités biologiques similaires.
Lutéothine : Connu sous le nom de désoxyauréothine, c'est un autre composé apparenté avec des propriétés biologiques distinctes.
La particularité de la néoaureothin réside dans ses caractéristiques structurales spécifiques et dans l'éventail d'activités biologiques qu'elle présente, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-QDYRYYKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59795-94-7 | |
| Record name | 2-Methoxy-3,5-dimethyl-6-[(2R,4Z)-tetrahydro-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)-2,4,6-heptatrien-1-ylidene]-2-furanyl]-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59795-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SPECTINABILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH93BW6NAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089254.png)
![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)
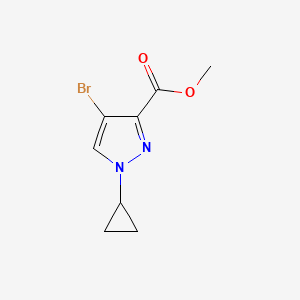
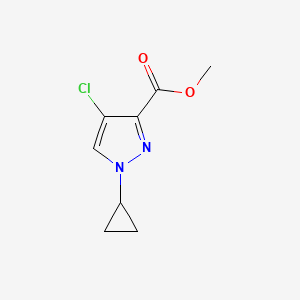

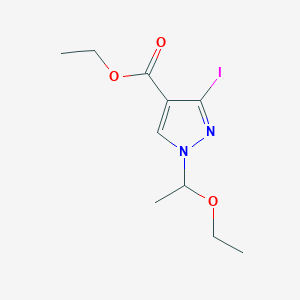
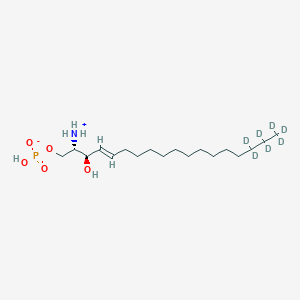

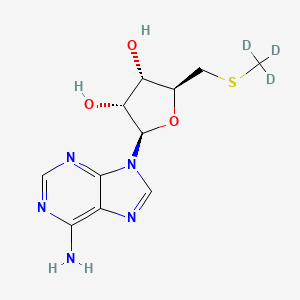
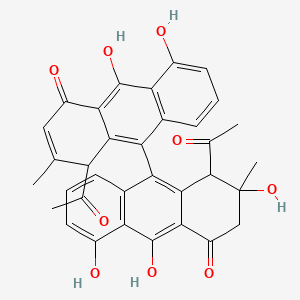
![3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-4-one](/img/structure/B8089320.png)
![(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B8089321.png)
